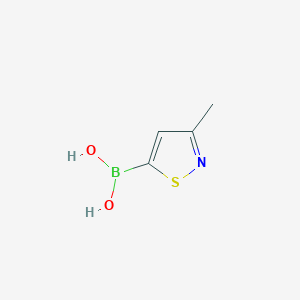

(3-Methyl-1,2-thiazol-5-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazole, or 1,3-thiazole, is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring is notable as a component of the vitamin thiamine (B1) .

Synthesis Analysis

Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Molecular Structure Analysis

Being planar thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .

Chemical Reactions Analysis

Thiazoles are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles . In addition to vitamin B1, the thiazole ring is found in epothilone .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

The utility of boronic acids, including variants like "(3-Methyl-1,2-thiazol-5-yl)boronic acid," is significant in organic synthesis. These compounds are pivotal in Suzuki cross-coupling reactions, which are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. Such reactions facilitate the synthesis of various complex organic compounds, including natural products and polymers. For instance, the Suzuki-Miyaura cross-coupling reactions have been extensively studied for thiazoleboronic esters, showing the reactivity and utility of thiazole boronic acids in organic synthesis under microwave conditions, indicating potential relevance for (3-Methyl-1,2-thiazol-5-yl)boronic acid as well (Schnürch et al., 2010).

Materials Science

In materials science, boronic acids are used to engineer materials with dynamic and responsive properties. This is particularly evident in the design of fluorescent chemosensors and organic room-temperature phosphorescent (RTP) materials. Boronic acids can form reversible covalent complexes with diols, enabling the construction of sensors for detecting carbohydrates and other biologically relevant molecules. Additionally, cyclic esterification of aryl boronic acids with dihydric alcohols has been shown as an effective method for screening organic RTP and mechanoluminescent materials, suggesting that derivatives of (3-Methyl-1,2-thiazol-5-yl)boronic acid could be explored for similar applications (Zhang et al., 2018).

Development of Fluorescent Chemosensors

Boronic acids, through their ability to form cyclic esters with diols, serve as the foundation for developing fluorescent chemosensors. These sensors are crucial for detecting various biological and chemical substances, from carbohydrates to ions and hydrogen peroxide. The unique binding mechanism of boronic acids to diols underlies the sensitivity and selectivity of these sensors, making them valuable tools in biomedical research and diagnostics (Huang et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3-methyl-1,2-thiazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO2S/c1-3-2-4(5(7)8)9-6-3/h2,7-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVJJZPKBBGDKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NS1)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627439 |

Source

|

| Record name | (3-Methyl-1,2-thiazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-1,2-thiazol-5-yl)boronic acid | |

CAS RN |

216971-00-5 |

Source

|

| Record name | (3-Methyl-1,2-thiazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)